Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione
Overview
Description
Spiro[oxolane-3,2’-thieno[2,3-B]pyridine]-2,3’-dione is a complex heterocyclic compound that features a unique spiro structure. This compound is part of the broader class of thieno[2,3-b]pyridines, which are known for their diverse pharmacological and biological activities. The spiro configuration imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[oxolane-3,2’-thieno[2,3-B]pyridine]-2,3’-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-thioxopyridine-3-carbonitrile with oxolane derivatives under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods. These processes often use continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[oxolane-3,2’-thieno[2,3-B]pyridine]-2,3’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium ethoxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit enhanced or modified biological activities .
Scientific Research Applications
Spiro[oxolane-3,2’-thieno[2,3-B]pyridine]-2,3’-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Spiro[oxolane-3,2’-thieno[2,3-B]pyridine]-2,3’-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Shares the core structure but lacks the spiro configuration.
Spirooxindoles: Similar spiro structure but different heterocyclic components.
Thiophene derivatives: Contain the thiophene ring but differ in overall structure.
Uniqueness
Spiro[oxolane-3,2’-thieno[2,3-B]pyridine]-2,3’-dione is unique due to its spiro configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials.
Properties
IUPAC Name |
spiro[oxolane-3,2'-thieno[2,3-b]pyridine]-2,3'-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-6-2-1-4-11-8(6)15-10(7)3-5-14-9(10)13/h1-2,4H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFIIICWVZKOHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C12C(=O)C3=C(S2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545239 | |
Record name | 2H,3'H-Spiro[oxolane-3,2'-thieno[2,3-b]pyridine]-2,3'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107191-21-9 | |
Record name | 2H,3'H-Spiro[oxolane-3,2'-thieno[2,3-b]pyridine]-2,3'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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